molecular formula C17H19N5O2S B2930082 N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896291-90-0

N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2930082
CAS No.: 896291-90-0
M. Wt: 357.43
InChI Key: ANKIAFGOVIIUME-UHFFFAOYSA-N
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Description

The compound N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide belongs to a class of sulfur-containing acetamide derivatives featuring a 1,2,4-triazole core. The molecule’s key structural elements include:

  • A 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetamide moiety.
  • A pyrrole group at the 4-position of the triazole ring, contributing to π-π stacking interactions.
  • A 4-methoxyphenylmethyl group attached to the acetamide nitrogen, influencing lipophilicity and bioavailability.

This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-13-19-20-17(22(13)21-9-3-4-10-21)25-12-16(23)18-11-14-5-7-15(24-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIAFGOVIIUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the 4-methoxybenzylamine, which is then reacted with 2-bromoacetyl chloride to form the intermediate compound. This intermediate is further reacted with 5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural Variations

The table below highlights key structural differences between the target compound and analogs from literature:

Compound Name Triazole Substituents Aryl/Amide Substituents Molecular Weight (g/mol) Key References
Target Compound 5-Methyl, 4-(1H-pyrrol-1-yl) N-(4-Methoxyphenylmethyl) ~434.5*
2-{[5-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 5-(4-Chlorophenyl), 4-(pyrrol-1-yl) N-(2-Ethoxyphenyl) 453.9
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methyl, 5-(4-pyridinyl) N-(4-Methoxyphenyl) ~397.4
VUAA-1 (Orco agonist) 4-Ethyl, 5-pyridin-3-yl N-(4-Ethylphenyl) ~357.4
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 4-Ethyl, 5-(phenoxymethyl) N-(4-Nitrophenyl) ~487.5

*Calculated based on molecular formula C22H23N5O2S.

Key Observations :

  • Pyrrole vs.
  • Methoxy vs. Ethoxy/Nitro Groups : The 4-methoxyphenylmethyl group in the target compound increases lipophilicity compared to nitro (electron-withdrawing) or ethoxy groups, which could influence solubility and membrane permeability .
Physicochemical Data
Property Target Compound (Predicted) (Compound 14) Compound
Melting Point (°C) ~200–220* 272.9–273.9 Not reported
IR ν(C=O) (cm⁻¹) ~1670–1690 1697 Not reported
Solubility Moderate (lipophilic) Low (nitro group) Moderate (ethoxy group)

*Based on analogs with similar substituents.

Key Observations :

  • Melting Points : Nitro-substituted compounds (e.g., ) exhibit higher melting points due to stronger intermolecular interactions, whereas methoxy/ethoxy derivatives (target and ) have lower melting points .
  • IR Spectroscopy : The C=O stretch (~1670–1690 cm⁻¹) is consistent across analogs, confirming acetamide functionality .

Pharmacological Activity

Antiproliferative Activity
  • Hydroxyacetamide Derivatives (): Compounds with hydroxy groups and imidazole substituents showed IC50 values of 5–20 μM against cancer cell lines .
  • Target Compound : Predicted activity may be lower due to the absence of hydroxy groups but could benefit from pyrrole-mediated DNA intercalation.
Anti-Exudative Activity
  • Furan-Triazole Derivatives (): Demonstrated 30–50% inhibition of inflammation in rodent models, attributed to furan’s electron-deficient ring .
  • Target Compound : The methoxyphenyl group may enhance anti-inflammatory effects via COX-2 inhibition, though this requires experimental validation.
Orco Agonist Activity
  • VUAA-1 (): Acts as a potent insect odorant receptor agonist (EC50 = 1.2 μM) .
  • Target Compound : Substitution with pyrrole instead of pyridine may reduce efficacy due to altered π-stacking with receptor sites.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

C17H20N4O2S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure features a methoxyphenyl group, a pyrrole moiety, and a triazole ring, which are known for their roles in various biological activities.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant anticancer activity. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In particular, mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive and chemotherapeutic effects against different types of cancer .

Case Study: Mitochondrial Toxicity and Cancer Cells
A study on similar compounds revealed that mitochondrial toxicity is often linked to their anticancer effects. For instance, mubritinib, another compound with a related structure, inhibited mitochondrial function in cancer cells leading to reduced ATP levels and increased cell death . This suggests that this compound may exert similar effects through its action on mitochondrial pathways.

Antioxidant Activity

The compound's structural components suggest potential antioxidant properties. Research has shown that triazole derivatives can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress . This activity is critical in preventing cellular damage associated with chronic diseases.

Enzyme Inhibition

This compound may also inhibit key metabolic enzymes. Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), which is relevant for treating neurological disorders such as Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Mitochondrial Inhibition : As seen with related compounds, inhibition of mitochondrial respiratory chain complexes may lead to decreased ATP production and subsequent cell death in cancer cells.
  • Oxidative Stress Modulation : By acting as an antioxidant, the compound may reduce oxidative damage in cells.
  • Enzyme Interaction : The compound's ability to interact with enzymes such as AChE could provide therapeutic avenues for neurodegenerative diseases.

Data Summary

Biological ActivityMechanismReferences
AnticancerMitochondrial inhibition ,
AntioxidantFree radical scavenging
Enzyme inhibitionAChE inhibition

Q & A

(Basic) What synthetic methodologies are commonly used to prepare sulfanyl-acetamide derivatives like this compound?

Answer:
The synthesis typically involves coupling reactions between functionalized triazole and acetamide precursors. For example:

  • Reflux with Catalysts : Equimolar concentrations of triazole and acetamide derivatives are refluxed (e.g., 150°C for 5 hours) using pyridine and zeolite (Y-H) as catalysts to promote nucleophilic substitution at the sulfanyl group .
  • Intermediate Isolation : Sodium azide or coupling agents like EDCI/HOBt may be used to form intermediates such as carboximidoyl chlorides, which are subsequently cyclized .
    Key Data : Reaction yields often depend on catalyst choice (e.g., zeolite improves regioselectivity) and solvent systems (ethanol for recrystallization) .

(Basic) How is the molecular structure confirmed post-synthesis?

Answer:

  • 1H NMR Spectroscopy : Chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.5 ppm for methyl groups) confirm substituent positions and purity .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.78 Å; triazole ring planarity) and validates stereochemistry .
    Example : In analogs, X-ray data revealed a mean C–C bond deviation of 0.004 Å, ensuring structural accuracy .

(Advanced) What strategies optimize yield and purity of sulfanyl-acetamide derivatives?

Answer:

  • Catalyst Screening : Zeolite (Y-H) enhances reaction efficiency by reducing side products during reflux .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Recrystallization in ethanol improves crystallinity .
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction time and temperature dynamically .

(Advanced) How do structural modifications in the triazole ring influence biological activity?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the triazole ring enhance antiproliferative activity by increasing electrophilicity at the sulfur atom .
  • Heterocyclic Additions : Introducing pyrrol-1-yl groups (as in this compound) improves membrane permeability, as shown in analogs with 10–15% higher cellular uptake .
    Data Contradiction : Some studies report reduced activity when bulky substituents (e.g., adamantyl) are added, highlighting steric limitations .

(Advanced) How are contradictions in reported biological activities resolved?

Answer:

  • Assay Standardization : Compare IC50 values under uniform conditions (e.g., MTT assays at 48 hours, 10% FBS). For example, antiproliferative activity in (IC50: 2.5 µM) used HeLa cells, whereas other studies employed MCF-7 .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like EGFR or COX-2, reconciling disparities in experimental data .

(Basic) What spectroscopic techniques characterize the sulfanyl-acetamide linkage?

Answer:

  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 434.486 for analogs) and fragments (e.g., loss of -SCH2CO-) .
  • FT-IR : Stretching vibrations at 2550 cm⁻¹ (S-H) and 1680 cm⁻¹ (C=O) validate the linkage .

(Advanced) What are the stability challenges for this compound under physiological conditions?

Answer:

  • pH Sensitivity : The sulfanyl group hydrolyzes in acidic conditions (pH < 4). Stability studies in PBS (pH 7.4) show >90% integrity over 24 hours .
  • Light Degradation : UV-Vis spectroscopy reveals photo-degradation pathways; storage in amber vials at -20°C is recommended .

(Basic) Which substituents are critical for maintaining the compound’s bioactivity?

Answer:

  • 4-Methoxyphenyl Group : Enhances lipophilicity (LogP ~3.2) and CNS penetration .
  • 1H-Pyrrol-1-yl : Facilitates π-π stacking with aromatic residues in enzyme active sites .

(Advanced) How is the compound’s selectivity toward specific biological targets assessed?

Answer:

  • Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan) identify off-target effects. For triazole derivatives, selectivity ratios >100-fold for JAK3 over JAK1 have been reported .
  • CRISPR Knockout Models : Cell lines with EGFR or mTOR deletions clarify target specificity .

(Advanced) What computational tools predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts moderate intestinal absorption (HIA: 75%) and CYP3A4 metabolism .
  • ProTox-II : Flags potential hepatotoxicity (LD50: 250 mg/kg) due to sulfanyl bioactivation .

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